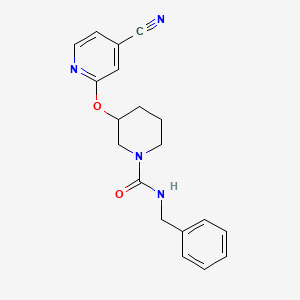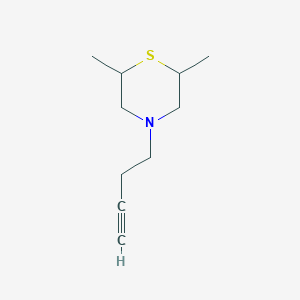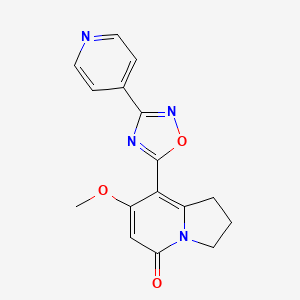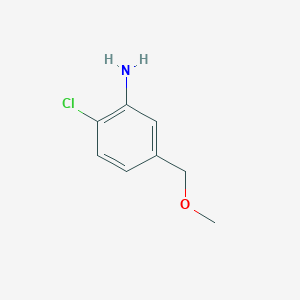
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture. TFB is a member of the benzamide family of compounds and has a molecular formula of C10H7F3N4OS.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as thiadiazoles, play a crucial role in medicinal chemistry due to their wide range of biological activities. These compounds are found in a variety of bioactive molecules and drugs, displaying antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The structural diversity of heterocyclic compounds allows for the design of molecules with specific pharmacological activities, highlighting the importance of heterocycles in drug discovery and development (Yusuf & Jain, 2014).
Supramolecular Chemistry and Nanotechnology Applications
Benzene-1,3,5-tricarboxamides (BTAs) and related benzothiazole derivatives have found applications in nanotechnology and supramolecular chemistry. These compounds exhibit self-assembly behavior, forming nanometer-sized structures stabilized by hydrogen bonding. This property is utilized in creating materials for nanotechnology applications, such as molecular electronics and photonics, as well as in biomedical fields, where their multivalent nature can be leveraged for drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Synthesis and Biological Significance
The synthesis and exploration of the biological significance of thiadiazolines and related heterocyclic compounds have been a subject of research, aiming to understand their potential as therapeutic agents. These studies focus on developing synthetic methods and evaluating the biological activities of these compounds, including their antimicrobial and antifungal properties, which are crucial for pharmaceutical research (Yusuf & Jain, 2014).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-16-17-10(19-6)15-9(18)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBYNKPWADCXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593389.png)



![8,9-Dimethoxy-2-methyl-5-[(3-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2593400.png)
![ethyl 4-[(Z)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2593401.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2593402.png)
![3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593404.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593406.png)



